柠檬酸镁

概述

描述

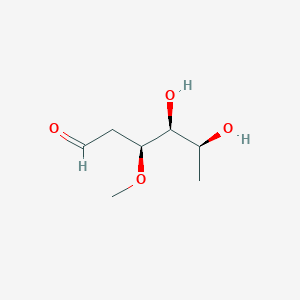

Trimagnesium dicitrate is a magnesium salt composed of magnesium and citrate ions in a 3:2 ratio. It has a role as a laxative. It contains a citrate(3-).

Magnesium citrate is a low volume and osmotic cathartic agent. The cathartic action works primarily through the high osmolarity of the solution which draws large amounts of fluid into space where is used. Magnesium citrate is considered by the FDA as an approved inactive ingredient for approved drug products under the specifications of oral administration of a maximum concentration of 237 mg. It is also considered as an active ingredient in over-the-counter products.

Magnesium Citrate is the citrate salt of the element magnesium with cathartic activity. The cathartic action of magnesium cations appears to result, in part, from osmotically mediated water retention, which subsequently stimulates peristalsis. In addition, magnesium ions may also stimulate the activity of nitric oxide (NO) synthase and increase the biosynthesis of the phospholipid proinflammatory mediator platelet activating factor (PAF) in the gut. NO may stimulate intestinal secretion via prostaglandin- and cyclic GMP-dependent mechanisms while PAF produces significant stimulation of colonic secretion and gastrointestinal motility.

See also: Magnesium Cation (has active moiety) ... View More ...

科学研究应用

生物利用度和营养补充

柠檬酸镁以其高生物利用度而闻名,使其成为营养补充的首选。 研究表明,柠檬酸镁与氧化镁相比具有更高的生物利用度,这对解决与心血管疾病、糖尿病和骨质疏松症相关的膳食镁缺乏至关重要 .

药代动力学研究

研究人员利用柠檬酸镁来研究镁在体内的药代动力学。 这包括了解人体如何吸收、分布、代谢和排泄镁,这对许多代谢过程至关重要,包括能量代谢、蛋白质合成以及肌肉和神经功能 .

心脏代谢健康

柠檬酸镁用于临床试验,以探索其在心脏代谢疾病中的益处。 它在调节血糖和血压方面的作用使其成为预防和控制高血压和 2 型糖尿病等疾病研究中的重要化合物 .

骨骼健康和骨质疏松症

该化合物在改善骨矿物质密度方面的功效是另一个令人感兴趣的领域。 柠檬酸镁补充剂与骨折风险降低相关,并且正在研究其在预防和治疗骨质疏松症中的潜力 .

肌肉功能和运动表现

柠檬酸镁正在被研究以了解其对肌肉功能和运动表现的影响。 镁在肌肉收缩和放松中起着至关重要的作用,补充镁可能增强运动表现和恢复 .

神经学研究

在神经学领域,正在研究柠檬酸镁的神经保护特性。 它可能会影响神经通路,并且正在研究其在偏头痛、抑郁症和焦虑症等疾病中的潜在益处 .

胃肠道健康

柠檬酸镁在胃肠道健康研究中也有应用。 它是一种渗透性泻药,将水分吸入肠道,并在与外科手术或诊断程序相关的肠道准备研究中使用 .

排毒和肾脏健康

最后,柠檬酸镁用于研究排毒和肾脏健康。 它能够促进某些毒素的排泄并协助肾脏功能,使其成为该领域中的一种有趣化合物 .

作用机制

Target of Action

Magnesium citrate primarily targets the intestinal lumen . It is a key molecule synthesized de novo and involved in diverse biochemical pathways influencing cell metabolism and function . It is highly abundant in the circulation, and cells take up extracellular citrate via the sodium-dependent plasma membrane transporter NaCT encoded by the SLC13A5 gene .

Mode of Action

Magnesium citrate works by attracting water through the tissues by a process known as osmosis . Once in the intestine, it can attract enough water into the intestine to induce defecation . The additional water stimulates bowel motility . There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis .

Biochemical Pathways

Magnesium citrate is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism as well as post-translational modification and metal chelating . It is also involved in many physiologic pathways, including energy production, nucleic acid and protein synthesis, ion transport, cell signaling, and also has structural functions .

Pharmacokinetics

The absorption of magnesium citrate can be up to 30% . The onset of action can be as early as 30 minutes after administration with a mean onset time of approximately 2 hours and a maximum action of 4 hours . The effect of magnesium citrate is highly dependent on the individual’s hydration status . Mean plasma concentration of magnesium after administration of oral doses of magnesium citrate are reported to be around 0.7 mmol/L .

Action Environment

The action of magnesium citrate is influenced by the hydration status of the individual . It functions best on an empty stomach, and should always be followed with a full (eight ounce or 250 ml) glass of water or juice to help counteract water loss and aid in absorption . The maximum upper tolerance limit (UTL) for magnesium in supplement form for adults is 350 mg of elemental magnesium per day .

生化分析

Biochemical Properties

Magnesium citrate plays a crucial role in numerous biochemical reactions. It acts as a cofactor for over 300 enzymatic reactions, including those involved in energy production, DNA synthesis, and protein synthesis . Magnesium citrate interacts with enzymes such as ATPases, kinases, and phosphatases, facilitating the transfer of phosphate groups and the generation of ATP. Additionally, it binds to proteins and nucleic acids, stabilizing their structures and enhancing their functions .

Cellular Effects

Magnesium citrate influences various types of cells and cellular processes. It is essential for maintaining cellular homeostasis, regulating ion channels, and modulating cell signaling pathways . Magnesium citrate affects gene expression by binding to transcription factors and influencing the activity of RNA polymerase. It also plays a role in cellular metabolism by participating in glycolysis, the citric acid cycle, and oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of magnesium citrate involves its binding interactions with biomolecules. Magnesium citrate binds to ATP, forming a complex that is essential for ATP-dependent enzymatic reactions . It also interacts with ribosomes, facilitating protein synthesis. Furthermore, magnesium citrate acts as an allosteric modulator of enzymes, influencing their activity and substrate affinity . Changes in gene expression are mediated through the binding of magnesium citrate to transcription factors and chromatin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of magnesium citrate change over time. Magnesium citrate is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that magnesium citrate can have sustained effects on cellular function, including improved mitochondrial function and enhanced cellular resilience . Prolonged exposure to high concentrations of magnesium citrate may lead to cellular toxicity and impaired function .

Dosage Effects in Animal Models

The effects of magnesium citrate vary with different dosages in animal models. Low to moderate doses of magnesium citrate have been shown to improve cardiovascular health, enhance bone density, and reduce inflammation . High doses of magnesium citrate can lead to adverse effects, such as diarrhea, electrolyte imbalances, and renal toxicity . Threshold effects have been observed, with optimal benefits achieved at specific dosage ranges .

Metabolic Pathways

Magnesium citrate is involved in several metabolic pathways. It participates in the glycolytic pathway, where it acts as a cofactor for enzymes involved in glucose metabolism . Additionally, magnesium citrate is required for the proper functioning of the citric acid cycle, facilitating the conversion of pyruvate to acetyl-CoA and the subsequent production of ATP . It also interacts with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of fatty acids .

Transport and Distribution

Magnesium citrate is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via specific magnesium transporters, such as TRPM6 and TRPM7 . Once inside the cells, magnesium citrate can bind to proteins and nucleic acids, influencing their localization and function . It is also distributed to different tissues, including bones, muscles, and the brain, where it exerts its effects on cellular processes .

Subcellular Localization

Magnesium citrate exhibits specific subcellular localization patterns. It is predominantly found in the cytoplasm, where it interacts with enzymes and other biomolecules . Magnesium citrate can also be localized to the mitochondria, where it plays a crucial role in energy production and mitochondrial function . Additionally, it can be found in the nucleus, where it influences gene expression and chromatin structure . Targeting signals and post-translational modifications may direct magnesium citrate to specific compartments or organelles .

属性

Key on ui mechanism of action |

It mainly works through its property of high osmolality which will draw large amounts of fluid into the colonic lumen. There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis. |

|---|---|

CAS 编号 |

3344-18-1 |

分子式 |

C6H8MgO7 |

分子量 |

216.43 g/mol |

IUPAC 名称 |

trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Mg/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChI 键 |

ROYPGAQNKYWYDI-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[Mg+2].[Mg+2] |

规范 SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Mg] |

熔点 |

184 ºC |

Key on ui other cas no. |

3344-18-1 7779-25-1 |

溶解度 |

Partially soluble in cold water |

同义词 |

magnesium citrate Mg citrate |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1235653.png)

![(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline](/img/structure/B1235659.png)

![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(13Z,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1235661.png)

](/img/structure/B1235670.png)